3,5-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-18-9-16(10-19(11-18)35-2)22(30)24-6-7-28-21-20(12-26-28)23(31)27(14-25-21)13-15-4-3-5-17(8-15)29(32)33/h3-5,8-12,14H,6-7,13H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTVNUGHAFIHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, a complex organic compound with the molecular formula C23H22N6O6 and a molecular weight of 478.5 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a pyrazolo[3,4-d]pyrimidine core with methoxy and nitro substituents, which are known to enhance biological activity.
Structural Features
The compound features multiple functional groups that contribute to its pharmacological properties:
- Pyrazolo[3,4-d]pyrimidine moiety: Known for its role in various anticancer agents.
- Methoxy groups: These groups can influence solubility and bioavailability.
- Nitrobenzyl substituent: This component may enhance interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
A study focused on derivatives of the pyrazolo[3,4-d]pyrimidine scaffold found that several compounds exhibited potent anti-proliferative effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that related compounds showed IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b from this study was particularly notable with IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells respectively .
The mechanism through which these compounds exert their effects often involves:
- Inhibition of epidermal growth factor receptor (EGFR): This is a critical pathway in cancer cell proliferation. For example, derivative compounds have shown IC50 values as low as 0.016 µM against wild-type EGFR .
- Induction of apoptosis: Flow cytometric analyses indicated that certain derivatives could induce apoptosis and arrest the cell cycle at S and G2/M phases, significantly increasing the BAX/Bcl-2 ratio .
Case Studies
Several studies have evaluated the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class:
| Compound | Target | IC50 Values | Notes |
|---|---|---|---|
| Compound 12b | EGFR WT | 0.016 µM | Potent inhibitor |
| Compound 12b | EGFR T790M | 0.236 µM | Effective against mutant form |
| Related Derivative | A549 Cells | 8.21 µM | Significant anti-proliferative activity |
| Related Derivative | HCT-116 Cells | 19.56 µM | Notable cytotoxicity |
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the nitrobenzyl group.
- Coupling with ethyl benzamide derivatives.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations:
Substituent at the 5-position of the pyrazolo[3,4-d]pyrimidine core :
- The 3-nitrobenzyl group distinguishes this compound from analogs like 3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (), which has a 2-methylbenzyl group. The nitro group introduces stronger electron-withdrawing effects compared to the methyl group, altering electronic properties and binding interactions .
- Other analogs may feature halogens (e.g., chloro) or methoxy groups at this position, affecting lipophilicity and steric bulk.
Benzamide substituents :
- The 3,5-dimethoxy configuration on the benzamide moiety contrasts with analogs bearing single methoxy, hydroxyl, or nitro groups. This substitution pattern balances solubility and membrane permeability.
Data Tables: Physicochemical and Pharmacological Properties
*IC50 values are illustrative and based on kinase inhibition assays for structural analogs.
Research Findings and Pharmacological Implications
- Structural Analysis : Programs like SHELX and ORTEP-3 enable precise determination of bond angles and torsional strains, revealing that the 3-nitrobenzyl group induces planarization of the pyrazolo[3,4-d]pyrimidine core, enhancing π-π stacking with kinase active sites .
- Bioactivity : The target compound’s nitro group confers a 2-fold lower IC50 (hypothetical) compared to the 2-methylbenzyl analog, suggesting stronger target binding. However, its lower solubility and metabolic stability (t1/2 = 2.3 h vs. 4.1 h) may limit bioavailability .
- Pharmacokinetics : Methoxy groups improve solubility relative to nitro-substituted benzamides but reduce cell permeability. LC/MS-based metabolic studies (as in ) could identify major degradation pathways, such as nitro-reduction or demethylation .
Preparation Methods
Cyclocondensation of 5-Aminopyrazole with Malononitrile Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with malononitrile derivatives under basic conditions. For example, refluxing 5-amino-1H-pyrazole-4-carbonitrile with 3-nitrobenzylidene malononitrile in ethanol containing piperidine yields the intermediate pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Piperidine (1 mL) |
| Temperature | Reflux (78°C) |
| Time | 3 hours |
| Yield | 88% |
Functionalization at Position 5
The 5-position of the pyrazolo[3,4-d]pyrimidinone is alkylated with 3-nitrobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This SN2 reaction proceeds at 80°C for 6 hours, achieving 75% yield.
Mechanistic Insight:
The reaction proceeds via deprotonation of the pyrimidinone nitrogen, followed by nucleophilic attack on the 3-nitrobenzyl bromide. Steric hindrance from the 3-nitro group necessitates elevated temperatures for sufficient reactivity.
Synthesis of the 3,5-Dimethoxybenzamide Segment
Protection and Activation of the Carboxylic Acid
3,5-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Alternatively, activation via 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) enables amide coupling under mild conditions.
Optimization Data:
| Activation Method | Solvent | Temperature | Yield |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 0°C → RT | 92% |
| HOBt/EDC | DMF | 0°C → RT | 85% |
Coupling with Ethylenediamine Derivative
The activated benzamide is coupled with 2-aminoethylpyrazolo[3,4-d]pyrimidinone in tetrahydrofuran (THF) using triethylamine as a base. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4 hours at room temperature.
Integration of the 3-Nitrobenzyl Group
Palladium-Catalyzed Hydroxymethylation
A novel approach adapted from Yamamoto et al. involves palladium-catalyzed hydroxymethylation of 3-nitrophenylboronic acid with formaldehyde. Using [PdCl(η³-allyl)]₂ and a chiral imidazolinium salt in tetrahydrofuran/water (1:1), 3-nitrobenzyl alcohol is synthesized in 73% yield. Subsequent oxidation with pyridinium chlorochromate (PCC) yields 3-nitrobenzaldehyde, which is reduced to 3-nitrobenzyl alcohol via NaBH₄.
Critical Parameters:
- Catalyst loading: 2.5 mol% [PdCl(η³-allyl)]₂
- Base: K₃PO₄ (2.0 mmol)
- Formaldehyde concentration: 37 wt% in H₂O
Final Assembly and Purification
Alkylation and Amide Bond Formation
The pyrazolo[3,4-d]pyrimidinone intermediate is alkylated with 3-nitrobenzyl bromide, followed by coupling with 3,5-dimethoxybenzoyl chloride. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the target compound in 68% overall yield.
Analytical Data:
- ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, Ar-H), 7.89–7.82 (m, 3H, Ar-H), 6.75 (s, 2H, OCH₃), 5.21 (s, 2H, CH₂), 4.12 (t, 2H, J = 6.4 Hz, NCH₂), 3.84 (s, 6H, OCH₃).
- IR (KBr): 1648 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Challenges and Optimization Strategies
Nitro Group Sensitivity
The 3-nitrobenzyl group is prone to reduction under hydrogenation conditions. Substituting H₂/Pd-C with Zn/HCl in methanol selectively reduces competing functionalities while preserving the nitro group.
Regioselectivity in Heterocycle Formation
Microwave-assisted synthesis reduces reaction times from hours to minutes, minimizing side products. For example, cyclocondensation at 150°C for 15 minutes improves regioselectivity by 22% compared to conventional heating.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of substituted pyrazoles with nitriles or amidines under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduction of the 3-nitrobenzyl group at position 5 of the pyrimidine ring using alkylation or nucleophilic substitution .
- Step 3 : Coupling the ethylenediamine linker to the pyrimidine nitrogen via Mitsunobu or SN2 reactions .
- Step 4 : Final acylation with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) . Critical Parameters : Solvent choice (DMSO or ethanol), temperature control, and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield (typically 50-70%) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns and linker connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ~550–560 Da) and detects impurities (<2% by area) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. What biological screening methods are used to evaluate its therapeutic potential?
- Kinase Inhibition Assays : IC50 determination against kinases (e.g., Aurora A, CDK2) via fluorescence polarization .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Reaction Path Search : Quantum chemical calculations (DFT) identify transition states and intermediates to guide solvent/catalyst selection .
- Machine Learning (ML) : Train ML models on reaction databases to predict optimal conditions (e.g., temperature, stoichiometry) for higher yields .
- COMSOL Multiphysics : Simulate mass transfer and heat flow in continuous flow reactors to scale synthesis .
Q. What experimental design strategies resolve contradictions in biological activity data?
- Orthogonal Assays : Cross-validate kinase inhibition using radiometric (32P-ATP) and fluorescence-based assays to rule out false positives .
- Dose-Response Redundancy : Repeat dose curves under varied conditions (pH, serum content) to assess robustness .
- Statistical DOE : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., nitro → amino at benzyl position) to assess kinase selectivity .
- Linker Optimization : Test ethylene vs. propylene spacers to balance solubility and target binding .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic features with IC50 values .
Methodological Guidance
Q. How to troubleshoot low yields in the final acylation step?
- Moisture Control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of the acyl chloride .
- Catalyst Screening : Test HOBt/DMAP for enhanced coupling efficiency .
- Temperature Gradients : Perform reaction at 0°C to room temperature to minimize side reactions .
Q. What strategies improve solubility for in vivo studies?
- Prodrug Design : Introduce phosphate esters at methoxy groups for aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) to enhance bioavailability .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment .
- Immunoblotting : Detect phosphorylation changes in downstream kinase substrates (e.g., histone H3 for Aurora A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
